![molecular formula C20H38N2O6 B12354603 tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate; tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate](/img/structure/B12354603.png)
tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate; tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl ring with a hydroxyl group and a carbamic acid ester functional group. Its distinct chemical properties make it a valuable subject for study in organic chemistry, medicinal chemistry, and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the hydroxylated cyclopentyl compound with tert-butyl isocyanate to form the carbamic acid ester.
Industrial Production Methods
In an industrial setting, the production of trans-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.
Reduction: Reduction reactions can convert the carbamic acid ester to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, trans-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features make it a candidate for investigating enzyme-substrate interactions and other biochemical processes.
Medicine
In medicinal chemistry, trans-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and coatings.
Mecanismo De Acción
The mechanism by which trans-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
cis-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester: Similar structure but different spatial arrangement.
trans-(2-Hydroxy-cyclohexyl)-carbamic acid tert-butyl ester: Similar functional groups but different ring size.
trans-(2-Hydroxy-cyclopentyl)-carbamic acid methyl ester: Similar structure but different ester group.
Uniqueness
The uniqueness of trans-(2-Hydroxy-cyclopentyl)-carbamic acid tert-butyl ester lies in its specific combination of functional groups and spatial arrangement. This gives it distinct chemical properties and reactivity compared to similar compounds, making it a valuable subject for research and application in various fields.
Propiedades
Fórmula molecular |
C20H38N2O6 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate;tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate |
InChI |
InChI=1S/2C10H19NO3/c2*1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h2*7-8,12H,4-6H2,1-3H3,(H,11,13)/t2*7-,8-/m10/s1 |
Clave InChI |
RTGLCYNQSIDWMH-SRPOWUSQSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H]1O.CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1O |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC1O.CC(C)(C)OC(=O)NC1CCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


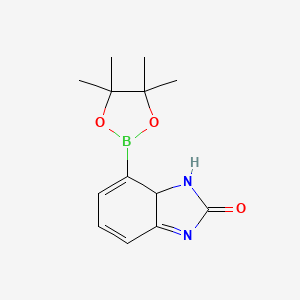
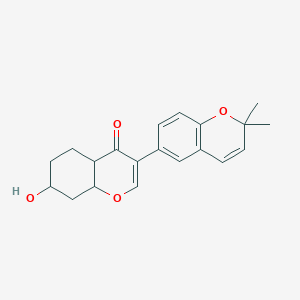
![N-[2-(4-methylpiperazin-1-yl)-5-[3-(morpholin-4-ylmethyl)phenyl]phenyl]-6-oxo-4-(trifluoromethyl)piperidine-3-carboxamide](/img/structure/B12354536.png)
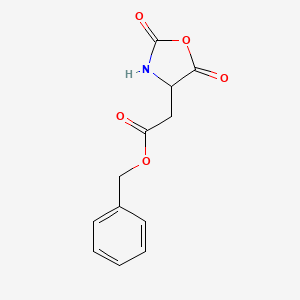
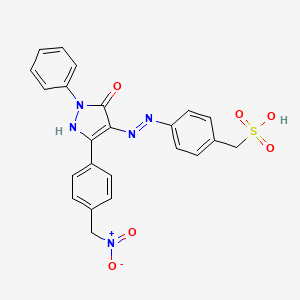
![2,7,9-Trimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatetracyclo[9.8.0.03,8.013,18]nonadecan-10-one](/img/structure/B12354553.png)
![[3-(3-Fluorophenyl)pyrazolidin-4-yl]methanamine](/img/structure/B12354557.png)
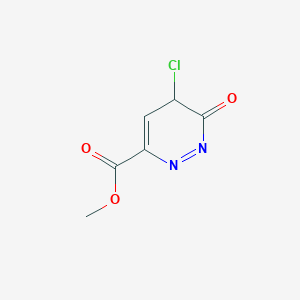
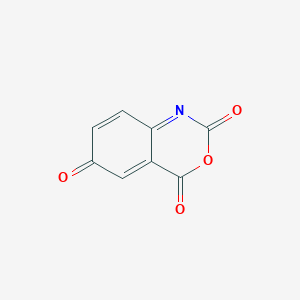
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacyl-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12354574.png)
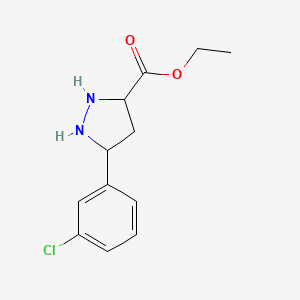

![5-(5-acetyl-2-ethoxyphenyl)-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354589.png)
![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12354590.png)
